

An In-depth Technical Guide to the Basic Characterization of 4-Formylbiphenyl

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Compound of Interest

Compound Name: 4-Phenylbenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental characteristics of 4-formylbiphenyl (also known as biphenyl-4-carboxaldehyde). Intended for researchers, scientists, and professionals in drug development, this document details the physicochemical properties, spectroscopic data, synthesis, and safety information for this key chemical intermediate. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for synthesis and characterization are provided. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and chemical transformations, adhering to specified formatting guidelines.

Physicochemical Properties

4-Formylbiphenyl is a white to light yellow crystalline solid at room temperature.^[1] It is a versatile building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and materials science applications.^[1] Its core structure consists of a biphenyl backbone with a formyl (aldehyde) group at the 4-position.

Table 1: Physicochemical Data for 4-Formylbiphenyl

Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₀ O	[1]
Molecular Weight	182.22 g/mol	[1]
CAS Number	3218-36-8	[1]
Appearance	White to light yellow crystalline powder or crystals	[1]
Melting Point	57-60 °C	[1]
Boiling Point	184 °C at 11 mmHg	[1]
Solubility	Soluble in ethanol, acetone, and chloroform.[1] Insoluble in water.[2]	[1][2]

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of 4-formylbiphenyl. The following sections detail the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectroscopic Data for 4-Formylbiphenyl in CDCl₃

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Reference
10.05	s	1H	Aldehydic proton (-CHO)	[3]
8.05-7.89	m	2H	Aromatic protons	[3]
7.82-7.71	m	2H	Aromatic protons	[3]
7.69-7.56	m	2H	Aromatic protons	[3]
7.54-7.35	m	3H	Aromatic protons	[3]

Table 3: ^{13}C NMR Spectroscopic Data for 4-Formylbiphenyl in CDCl_3

Chemical Shift (δ) ppm	Assignment	Reference
191.7	Aldehydic carbon (C=O)	[3]
147.0	Aromatic carbon	[3]
139.5	Aromatic carbon	[3]
135.0	Aromatic carbon	[3]
130.1	Aromatic carbon	[3]
128.9	Aromatic carbon	[3]
128.3	Aromatic carbon	[3]
127.6	Aromatic carbon	[3]
127.2	Aromatic carbon	[3]

Infrared (IR) Spectroscopy

The IR spectrum of 4-formylbiphenyl is characterized by the presence of a strong absorption band corresponding to the carbonyl group of the aldehyde.

Table 4: Key IR Absorption Bands for 4-Formylbiphenyl

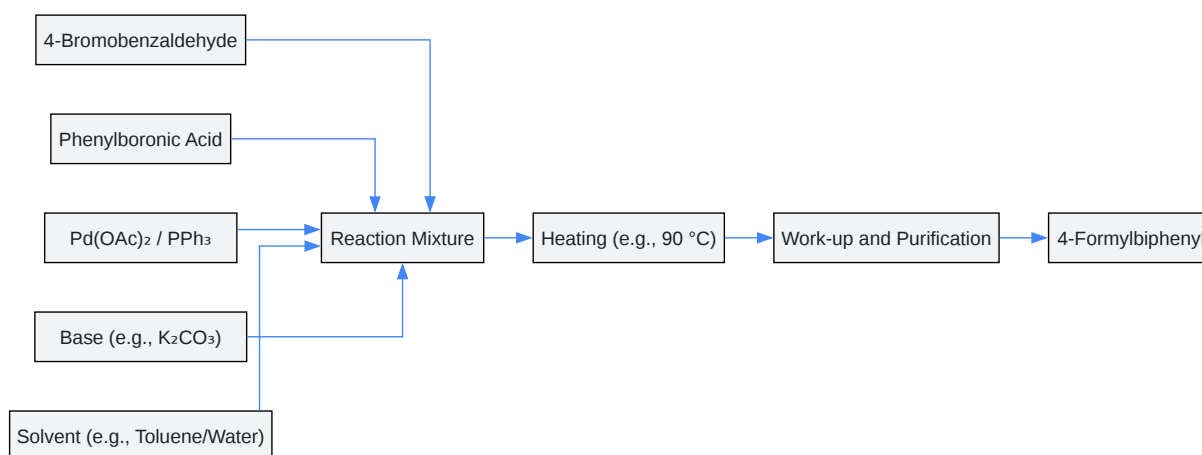
Wavenumber (cm^{-1})	Intensity	Assignment
~1700	Strong	C=O stretch of the aldehyde
~2820 and ~2720	Medium	C-H stretch of the aldehyde
~3100-3000	Medium	Aromatic C-H stretch
~1600	Medium	Aromatic C=C stretch

Synthesis of 4-Formylbiphenyl

4-Formylbiphenyl can be synthesized through several routes, with the Suzuki-Miyaura cross-coupling reaction being a common and efficient method.

Synthesis via Suzuki-Miyaura Coupling

This method involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid. For the synthesis of 4-formylbiphenyl, 4-bromobenzaldehyde is coupled with phenylboronic acid.



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Caption: Suzuki-Miyaura coupling workflow for 4-formylbiphenyl synthesis.

Experimental Protocols

Synthesis of 4-Formylbiphenyl via Suzuki-Miyaura Coupling

Materials:

- 4-Bromobenzaldehyde
- Phenylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- Toluene
- Deionized water
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer/hotplate
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

- Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
- Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
- Add toluene (10 mL) and deionized water (2 mL) via syringe.
- Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
- Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to yield 4-formylbiphenyl as a white solid.[\[2\]](#)

Purification by Recrystallization

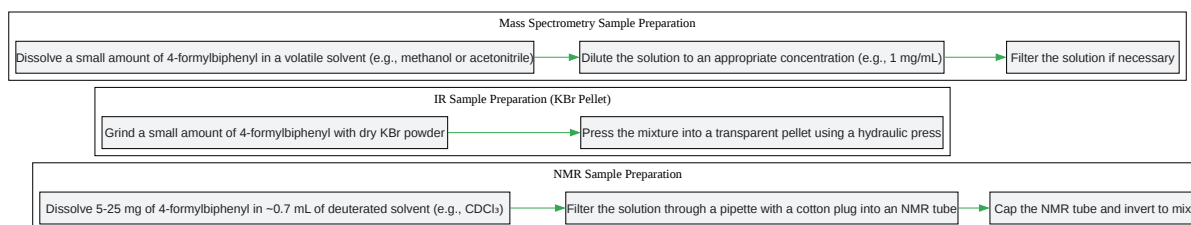
Materials:

- Crude 4-formylbiphenyl
- Ethanol (or another suitable solvent)
- Erlenmeyer flask
- Hot plate
- Büchner funnel and filter flask
- Vacuum source

Procedure:

- Place the crude 4-formylbiphenyl in an Erlenmeyer flask.
- Add a minimal amount of ethanol and heat the mixture to a gentle boil on a hot plate while stirring to dissolve the solid.
- If insoluble impurities are present, perform a hot gravity filtration.
- Remove the flask from the heat, cover it, and allow the solution to cool slowly to room temperature to form crystals.
- Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold ethanol.[4]
- Dry the purified crystals.

Sample Preparation for Spectroscopic Analysis



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Caption: Workflow for spectroscopic sample preparation.

4.3.1. NMR Sample Preparation

- Dissolve 5-25 mg of 4-formylbiphenyl in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry vial.[5]
- Filter the solution through a Pasteur pipette containing a small cotton plug into a clean NMR tube to remove any particulate matter.[6]
- Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

4.3.2. IR Sample Preparation (KBr Pellet Method)

- Thoroughly grind a small amount of 4-formylbiphenyl with finely dried potassium bromide (KBr) powder in an agate mortar.
- Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

4.3.3. Mass Spectrometry Sample Preparation

- Dissolve a small amount of 4-formylbiphenyl in a volatile organic solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.[7]
- If necessary, filter the solution to remove any particulates before injection into the mass spectrometer.[7]

Safety and Handling

4-Formylbiphenyl should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

Table 5: GHS Hazard Information for 4-Formylbiphenyl Derivatives

Hazard Statement	Description	Reference
H302	Harmful if swallowed	[8]
H312	Harmful in contact with skin	[8]
H315	Causes skin irritation	[8][9]
H319	Causes serious eye irritation	[8][9]
H332	Harmful if inhaled	[8]
H335	May cause respiratory irritation	[8][9]

Personal Protective Equipment (PPE):

- Wear appropriate safety glasses or goggles.[10]
- Wear chemical-resistant gloves (e.g., nitrile rubber).[10]
- Wear a lab coat or other protective clothing.[10]
- If there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[10]

Handling and Storage:

- Avoid contact with skin and eyes.
- Avoid formation of dust and aerosols.
- Keep the container tightly closed in a dry and well-ventilated place.[10]
- Store under an inert atmosphere.[10]

Biological Activity

While 4-formylbiphenyl is primarily utilized as an intermediate in the synthesis of pharmaceuticals and other fine chemicals, some of its derivatives have been investigated for their biological activities. For instance, esters derived from biphenyl-4-carboxylic acid have

shown antifungal activity against *Candida* species.[11] Additionally, biphenyl and its metabolites, such as 4-hydroxybiphenyl, have been studied for their potential genotoxicity.[12] However, specific signaling pathways directly modulated by 4-formylbiphenyl have not been extensively reported in the reviewed literature. Its primary role in drug development is as a scaffold to which various pharmacophores can be attached.

Conclusion

This technical guide has provided a detailed characterization of 4-formylbiphenyl, encompassing its physicochemical properties, spectroscopic data, synthesis, and safety protocols. The information and experimental procedures outlined herein are intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development. The structured presentation of data and visual workflows aim to facilitate a comprehensive understanding of this important chemical compound.

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